5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 1199-64-0): Synthesis, Properties, and Applications in Advanced Materials and Drug Discovery
5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 1199-64-0): Synthesis, Properties, and Applications in Advanced Materials and Drug Discovery
Executive Summary
5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 1199-64-0) is an asymmetrically functionalized heterocyclic building block of critical importance in modern synthetic chemistry. Featuring a pyrrole core substituted with a reactive carboxylic acid at the C2 position and a protected methyl ester at the C5 position, this compound offers orthogonal reactivity. This bifunctionality is highly sought after in the pharmaceutical industry for synthesizing complex active pharmaceutical ingredients (APIs)—such as poly(ADP-ribose) polymerase (PARP) inhibitors and β-secretase (BACE) inhibitors—as well as in materials science for developing next-generation bio-based macromolecular polymers.
Physicochemical Profiling
Accurate physicochemical data is essential for reaction planning, stoichiometric calculations, and analytical verification. The following table summarizes the core properties of CAS 1199-64-0[1][2].
| Property | Value |
| CAS Number | 1199-64-0 |
| IUPAC Name | 5-methoxycarbonyl-1H-pyrrole-2-carboxylic acid |
| Molecular Formula | C7H7NO4 |
| Molecular Weight | 169.14 g/mol |
| Monoisotopic Mass | 169.0375 Da |
| SMILES | COC(=O)C1=CC=C(N1)C(=O)O |
| Predicted XlogP | 0.8 |
| Physical Form | Solid / Powder |
Synthesis Workflows & Mechanistic Causality
The synthesis of the monoester CAS 1199-64-0 requires precise desymmetrization of a diester precursor. The most scalable, atom-economical route involves the partial saponification of symmetric dimethyl 1H-pyrrole-2,5-dicarboxylate, which itself can be derived from renewable biomass.
Bio-based Precursor Synthesis
The precursor, dimethyl 1H-pyrrole-2,5-dicarboxylate, can be synthesized from D-galactaric acid (mucic acid), a derivative of biogenic waste streams[3]. Through esterification and dehydration, D-galactaric acid is converted to dimethyl 2,5-dihydroxymuconate. This intermediate then undergoes a Paal-Knorr condensation with a nitrogen source to form the symmetric pyrrole diester[3].
Desymmetrization via Partial Hydrolysis (Causality & Logic)
To achieve the target monoester, the symmetric diester is subjected to strictly stoichiometric alkaline hydrolysis. Mechanistic Causality : The addition of exactly 1.0 equivalent of hydroxide base in a mixed aqueous-organic solvent system ensures that once the first ester group is hydrolyzed to the carboxylate anion, the resulting negative charge delocalizes across the pyrrole ring's π-system. This electronic deactivation significantly reduces the electrophilicity of the remaining C5 methyl ester, kinetically stalling the second hydrolysis step. This self-regulating mechanism allows the monoester to be isolated in high yield without over-hydrolysis to the dicarboxylic acid.
Protocol: Step-by-Step Desymmetrization
This protocol functions as a self-validating system; the precipitation of the product upon acidification serves as an immediate visual confirmation of successful conversion.
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Dissolution : Dissolve 10.0 mmol of dimethyl 1H-pyrrole-2,5-dicarboxylate in 30 mL of methanol in a round-bottom flask.
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Base Addition : Cool the solution to 0°C using an ice bath. Dropwise, add a solution of NaOH (10.0 mmol, 1.0 eq) dissolved in 10 mL of deionized water over 30 minutes to prevent localized excess of base.
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Reaction Progression : Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1) until the diester is consumed.
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Solvent Removal : Concentrate the mixture under reduced pressure (rotary evaporation) to remove the methanol, leaving an aqueous solution of the sodium carboxylate salt.
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Acidification : Dilute the aqueous residue with 15 mL of cold water and cool to 0°C. Carefully acidify to pH 2-3 using 1M HCl. The target monoester (CAS 1199-64-0) will precipitate as a solid.
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Isolation : Filter the precipitate under vacuum, wash with ice-cold water to remove residual salts, and dry under vacuum at 40°C.
Synthesis workflow of CAS 1199-64-0 from biomass-derived D-galactaric acid.
Applications in Drug Development and Materials
Oncology: PARP Inhibitors
The orthogonal functional groups of CAS 1199-64-0 make it an ideal starting material for synthesizing complex fused heterocycles. Specifically, it is utilized in the synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives[4]. These compounds act as potent inhibitors of poly(ADP-ribose) polymerase (PARP)[4][5]. By inhibiting PARP1, these drugs block the Base Excision Repair (BER) pathway, leading to the accumulation of double-strand DNA breaks and inducing synthetic lethality in cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations).
Mechanism of action for PARP inhibitors derived from CAS 1199-64-0.
Neurology: BACE Inhibitors
In neurodegenerative disease research, the pyrrole core of CAS 1199-64-0 serves as a crucial intermediate in the synthesis of 5-substituted iminothiazines and their dioxides[6]. These compounds are formulated as β-site amyloid precursor protein cleaving enzyme (BACE) inhibitors, which are actively investigated for their potential to reduce amyloid-beta plaque formation in Alzheimer's disease[6].
Advanced Macromolecular Materials
Beyond pharmaceuticals, pyrrole-2,5-dicarboxylic acid (PDCA) derivatives are gaining traction as bio-based monomers for macromolecular applications[3]. They serve as nitrogen-containing alternatives to furan-2,5-dicarboxylic acid (FDCA) in the production of polyesters like polyethylene furanoate (PEF)[3]. The presence of the pyrrole nitrogen allows for post-polymerization derivatization, enabling precise tuning of the polymer's thermal stability and electrostatic characteristics.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. Mass spectrometry (ESI-MS) provides distinct adduct profiles for CAS 1199-64-0. According to predictive models, the compound exhibits a [M+H]+ adduct at m/z 170.04478 with a predicted Collision Cross Section (CCS) of 132.5 Ų, and an [M-H]- adduct at m/z 168.03022 with a CCS of 132.6 Ų[2]. These parameters are vital for ion mobility-mass spectrometry (IM-MS) validation.
References
- Sigma-Aldrich. "5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid". Source: sigmaaldrich.com.
- Molaid. "5-(3-Bromo-5-fluorophenyl)oxazole | 1403469-13-5" (WO2012139425A1 BACE Inhibitors). Source: molaid.com.
- Molaid. "5-Carboxy-3,4-dichlor-2-carbonsaeure-methylester | 1205-35-2" (EP2032140A1 PARP Inhibitors). Source: molaid.com.
- Google Patents. "one and pyrrolo [1,2-d][1,2,4] triazine- as inhibitors of poly (ADP-ribose) polymerase (PARP) 1 (2H)". Source: google.com.
- NIH PMC. "Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid". Source: nih.gov.
- PubChemLite. "1199-64-0 (C7H7NO4)". Source: uni.lu.
Sources
- 1. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid | 1199-64-0 [sigmaaldrich.com]
- 2. PubChemLite - 1199-64-0 (C7H7NO4) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Carboxy-3,4-dichlor-2-carbonsaeure-methylester - CAS号 1205-35-2 - 摩熵化学 [molaid.com]
- 5. JP2009538897A - Pyrrolo [1,2-a] pyrazin-1 (2H) -one and pyrrolo [1,2-d] [1,2,4] triazine- as inhibitors of poly (ADP-ribose) polymerase (PARP) 1 (2H) -one derivatives - Google Patents [patents.google.com]
- 6. 5-(3-Bromo-5-fluorophenyl)oxazole - CAS号 1403469-13-5 - 摩熵化学 [molaid.com]
